

CAS number and molecular weight of 1-(4-Bromophenylsulfonyl)-1H-pyrrole

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Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)-1H-pyrrole

Cat. No.: B102771

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Technical Guide: 1-(4-Bromophenylsulfonyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents representative experimental protocols and potential biological activities based on structurally similar molecules containing the 4-bromophenylsulfonyl and pyrrole moieties.

Core Compound Data

The fundamental physicochemical properties of **1-(4-Bromophenylsulfonyl)-1H-pyrrole** are summarized below.

Property	Value	Source
CAS Number	16851-84-6	[1]
Molecular Formula	C ₁₀ H ₈ BrNO ₂ S	[1]
Molecular Weight	286.15 g/mol	[1]
Synonyms	1-((4-Bromophenyl)sulfonyl)-1H-pyrrole	[1]

Potential Biological Significance

While direct biological studies on **1-(4-Bromophenylsulfonyl)-1H-pyrrole** are not extensively documented, the pyrrole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Pyrrole-containing molecules have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromophenylsulfonyl group can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.

Research on analogous structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has revealed potential for the development of novel antimicrobial agents, particularly against Gram-positive pathogens. These studies suggest that the 4-bromophenylsulfonyl moiety is a key feature for biological effect.

Representative Experimental Protocols

The following experimental methodologies are adapted from studies on structurally related compounds and provide a framework for the potential synthesis and evaluation of **1-(4-Bromophenylsulfonyl)-1H-pyrrole** and its derivatives.

General Synthesis of Sulfonylated Pyrrole Derivatives

A common approach to synthesizing N-sulfonylated pyrroles involves the reaction of a pyrrole salt with a sulfonyl chloride in an appropriate solvent.

Materials:

- Pyrrole
- A strong base (e.g., Sodium Hydride)
- 4-Bromophenylsulfonyl chloride
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
- Quenching agent (e.g., saturated ammonium chloride solution)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

- To a solution of pyrrole in an anhydrous aprotic solvent under an inert atmosphere, add a strong base portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for a specified time to ensure the formation of the pyrrole salt.
- Cool the reaction mixture back to 0 °C and add a solution of 4-bromophenylsulfonyl chloride in the same solvent dropwise.
- Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography.
- Upon completion, carefully quench the reaction with a suitable quenching agent.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product using column chromatography on silica gel.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol, based on the evaluation of similar compounds, can be used to assess the antimicrobial potential of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.

Materials:

- Test compound (**1-(4-Bromophenylsulfonyl)-1H-pyrrole**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Enterococcus faecium*)
- Fungal strains (e.g., *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
- 96-well microtiter plates
- Standard antibiotic/antifungal agents (positive controls)
- Solvent for the test compound (e.g., Dimethyl sulfoxide)

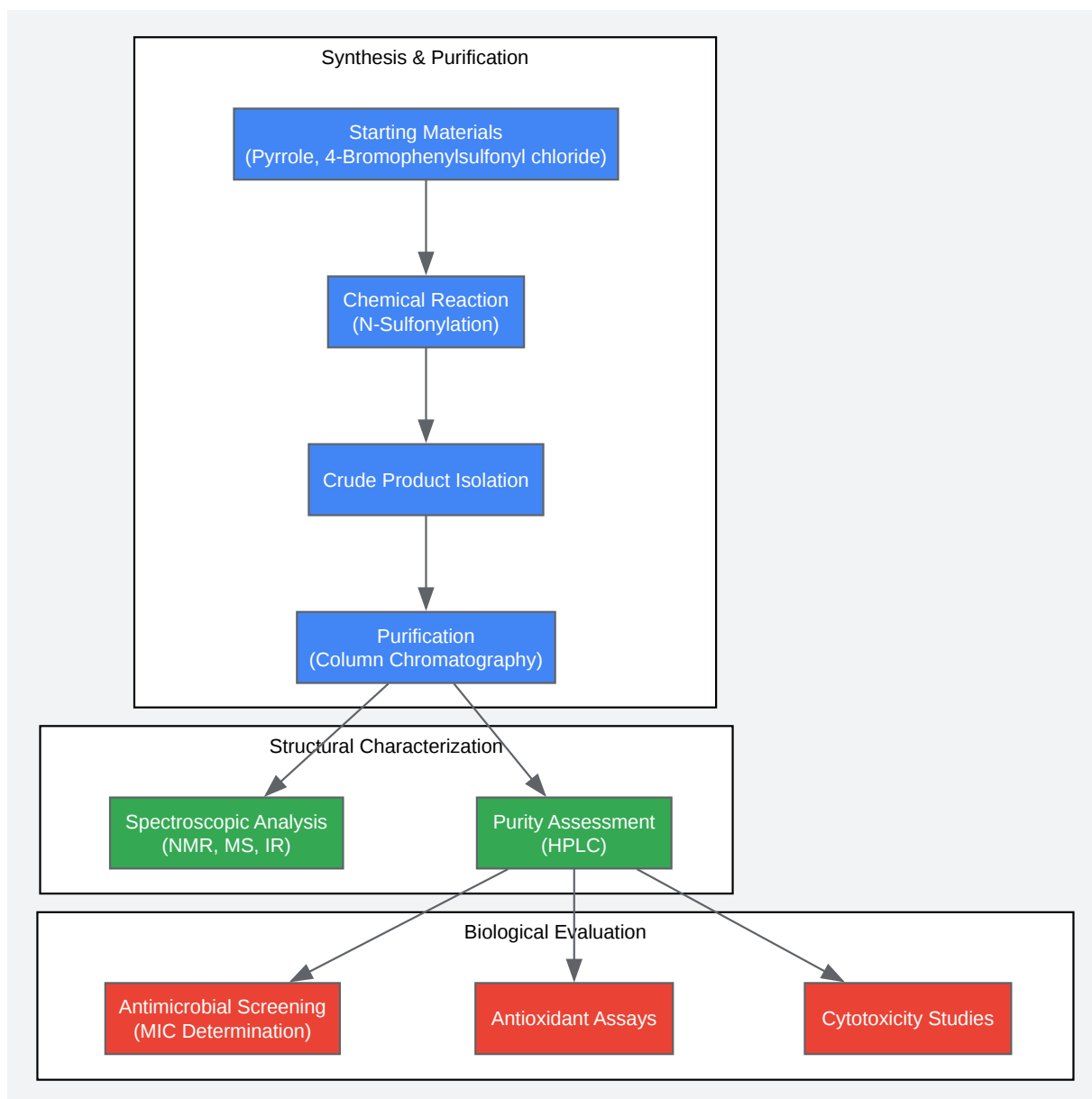
Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.
- Prepare a standardized inoculum of the microbial strains.
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive control wells (medium with microbial inoculum and standard antimicrobial agent) and negative control wells (medium with microbial inoculum only).
- Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

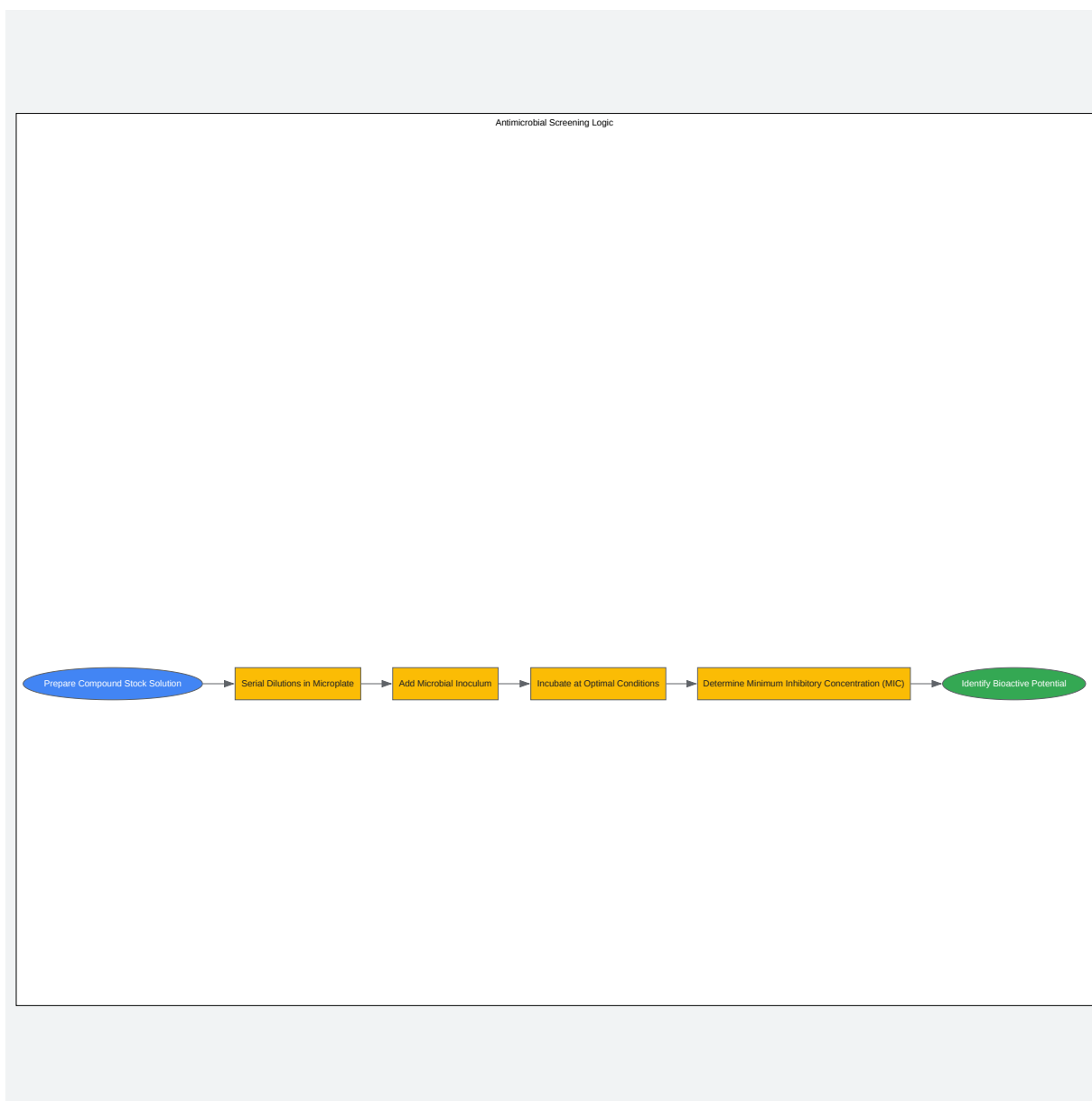
Logical Workflow Visualization

The following diagrams illustrate a general workflow for the synthesis and biological evaluation of a novel compound like **1-(4-Bromophenylsulfonyl)-1H-pyrrole**, based on methodologies for similar molecules.



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Caption: A general workflow for the synthesis, characterization, and biological evaluation of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.



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Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

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References

- 1. 1-((4-Bromophenyl)sulfonyl)-1H-pyrrole - Lead Sciences [lead-sciences.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com